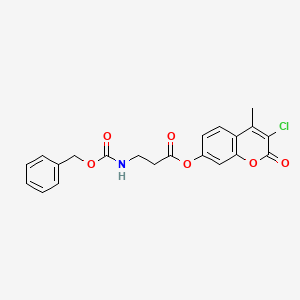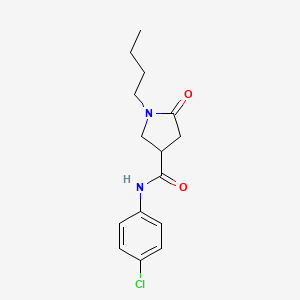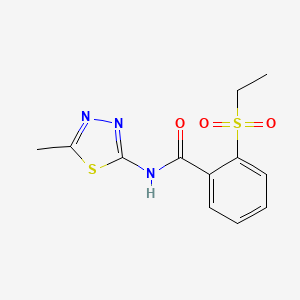![molecular formula C16H19NO5 B11155797 N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B11155797.png)
N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-2-oxo-4-propyl-2H-chromen-8-ylmethylamine.
Coupling Reaction: This intermediate is then coupled with propanoic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticoagulant, antimicrobial, and anticancer agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Mecanismo De Acción
The mechanism of action of 2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin structure.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxy-4-methylcoumarin: A compound with similar structural features but different biological activities.
Uniqueness
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H19NO5 |
|---|---|
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
(2S)-2-[(7-hydroxy-2-oxo-4-propylchromen-8-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-10-7-14(19)22-15-11(10)5-6-13(18)12(15)8-17-9(2)16(20)21/h5-7,9,17-18H,3-4,8H2,1-2H3,(H,20,21)/t9-/m0/s1 |
Clave InChI |
BFBKOIIDFSEFDL-VIFPVBQESA-N |
SMILES isomérico |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](C)C(=O)O)O |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11155719.png)
![3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11155727.png)
![trans-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B11155729.png)

![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11155742.png)
![1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155744.png)
![3-[(4-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11155747.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11155755.png)

![3,4-bis[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155762.png)

![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B11155768.png)
![1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B11155775.png)
